2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
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Overview
Description
This compound is characterized by its molecular formula C16H21BrN2O8 and a molecular weight of 449.25 g/mol.
Preparation Methods
The synthesis of 2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves several steps. One common method includes the reaction of 2-bromo-4-methyl aniline with pyrrolidine under specific conditions to form the intermediate compound, which is then treated with oxalic acid to yield the final dioxalate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using palladium catalysts and boronic acids to form biaryl compounds.
Scientific Research Applications
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can be compared with other similar compounds such as:
4-Bromo-2-methylpyridine: Used as a starting material in organic synthesis and has similar bromine substitution patterns.
4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline: Shares a similar structure but without the dioxalate component.
Properties
IUPAC Name |
2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2C2H2O4/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10;2*3-1(4)2(5)6/h4-5,7,10,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLFEJLEAZNNRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CCCN2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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